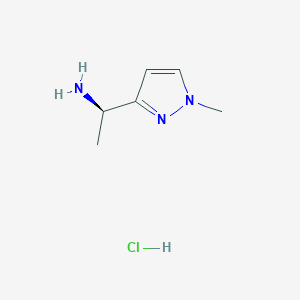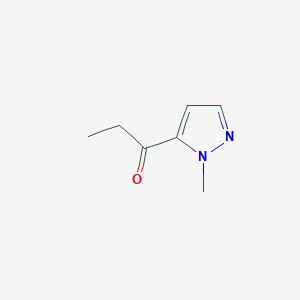![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Übersicht
Beschreibung
1-[4-(3-Azidopropoxy)-phenyl]-ethanone, also known as 4-(3-azidopropoxy)benzaldehyde, is an organic compound belonging to the class of aldehydes. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Click Chemistry Applications
1-[4-(3-Azidopropoxy)-phenyl]-ethanone: is a valuable compound in click chemistry, where it can be used as a linker molecule. The azide group present in this compound participates in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. This reaction is highly selective, efficient, and yields stable triazole linkages . Such properties make it ideal for bioconjugation in the development of new biomaterials, drug delivery systems, and surface modifications.
Proteomics and Affinity Chromatography
In proteomics, 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can be utilized as a cleavable cross-linker. The azide functionality allows for the attachment to other biomolecules, and subsequent cleavage under reductive conditions to yield primary amines . This is particularly useful in affinity chromatography, where the reversible binding of proteins is necessary for purification and analysis.
Material Science Research
The introduction of azide groups into materials can significantly alter their properties. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone could be investigated for its potential use in the development of novel polymers, gels, or liquid crystals. The azide functionality may influence self-assembly properties, responsiveness to stimuli, and interaction with other materials.
Bioorthogonal Labeling
Bioorthogonal chemistry is a rapidly growing field where 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can play a crucial role. The azide group does not naturally occur in biological systems, making it an excellent tag for bioorthogonal labeling. It can be used to label biomolecules like proteins or DNA without interfering with their natural functions.
Synthesis of Azobenzene Derivatives
Azobenzene derivatives have numerous applications, from molecular switches to data storage. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can serve as a precursor in the synthesis of these compounds. The azide group can be reduced to an amine and then diazotized to form azobenzene linkages .
Development of Fluorinated Materials
The compound’s structure allows for the potential development of fluorinated materials. The presence of a fluorine atom can enhance stability, alter hydrophobicity, and influence electronic properties. This makes 1-[4-(3-Azidopropoxy)-phenyl]-ethanone a candidate for research in creating materials with specific desired properties.
Eigenschaften
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)



![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)

methanone](/img/structure/B1450134.png)


![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
